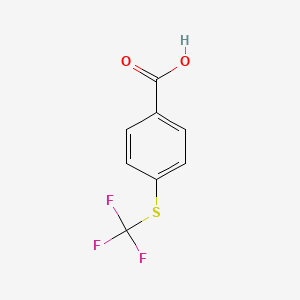

4-(Trifluoromethylthio)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethylsulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2S/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOGQQWVQUQTQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380684 | |

| Record name | 4-(Trifluoromethylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330-17-6 | |

| Record name | 4-[(Trifluoromethyl)thio]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethylthio)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethylthio)benzoic acid is a halogenated aromatic carboxylic acid with significant potential in pharmaceutical and agrochemical research and development. The incorporation of the trifluoromethylthio (-SCF3) group imparts unique physicochemical properties that can enhance the biological activity and pharmacokinetic profile of parent compounds. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics, a plausible experimental protocol for its synthesis and purification, and an exploration of its potential biological activities with a focus on its anti-inflammatory effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[1] The trifluoromethylthio group is a strong electron-withdrawing group and is highly lipophilic, which can significantly influence the molecule's interactions with biological targets and its metabolic stability.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-(Trifluoromethylsulfanyl)benzoic acid | [4] |

| CAS Number | 330-17-6 | [5] |

| Molecular Formula | C8H5F3O2S | [5] |

| Molecular Weight | 222.18 g/mol | [5] |

| Melting Point | 159 - 163 °C | [5] |

| Appearance | White to almost white powder/crystal | [5] |

| Purity | ≥ 97% (GC) | [5] |

| Storage Conditions | 2 - 8 °C | [5] |

Experimental Protocols

Plausible Synthesis of this compound

A plausible and commonly employed method for the synthesis of aryl trifluoromethyl thioethers is via a Sandmeyer-type reaction from the corresponding aniline. In this proposed protocol, 4-aminobenzoic acid serves as a readily available starting material.

Experimental Workflow: Synthesis of this compound

Caption: Plausible three-step synthesis of this compound.

Methodology:

-

Diazotization of 4-Aminobenzoic Acid: 4-Aminobenzoic acid is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO2) is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

Trifluoromethylthiolation: The freshly prepared diazonium salt solution is then added to a solution or suspension of a trifluoromethylthiolating agent. A common and effective reagent for this transformation is copper(I) trifluoromethylthiolate (CuSCF3), which can be prepared in situ or used as a pre-formed reagent. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the substitution reaction, leading to the formation of crude this compound.

-

Work-up and Isolation: Upon completion of the reaction, the crude product is isolated by filtration. The solid is then washed with water to remove any inorganic salts and other water-soluble impurities.

Purification by Recrystallization

Recrystallization is a standard and effective method for the purification of solid organic compounds like this compound. The choice of solvent is critical and is based on the principle that the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

Experimental Workflow: Purification by Recrystallization

Caption: General workflow for the purification of a solid compound by recrystallization.

Methodology:

-

Solvent Selection: A suitable solvent or solvent system must be determined. For aromatic carboxylic acids, common solvents for recrystallization include water, ethanol, methanol, acetic acid, or mixtures such as ethanol/water.[6][7][8] The ideal solvent will dissolve the compound when hot but not at room temperature.

-

Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimum amount of the chosen hot solvent is added to completely dissolve the solid.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. The charcoal is then removed by hot gravity filtration.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize the yield of the crystals.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. The crystals are then dried in a desiccator or a vacuum oven to remove all traces of the solvent.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (-COOH) in the region of 12-13 ppm.- Two doublets in the aromatic region (7-8.5 ppm), corresponding to the two sets of chemically non-equivalent aromatic protons, exhibiting coupling typical of a 1,4-disubstituted benzene ring. |

| ¹³C NMR | - A signal for the carboxylic carbon (-COOH) around 165-175 ppm.- A quartet for the trifluoromethyl carbon (-CF3) due to coupling with fluorine atoms.- Four signals in the aromatic region, corresponding to the four different types of carbon atoms in the benzene ring. |

| FTIR (cm⁻¹) | - A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.- A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1680-1710 cm⁻¹.- C-F stretching vibrations from the trifluoromethyl group, typically appearing as strong bands in the 1100-1300 cm⁻¹ region.- C-S stretching vibrations, which are generally weak and can be difficult to assign definitively.- Aromatic C-H and C=C stretching and bending vibrations at their characteristic frequencies.[11][12] |

| Mass Spec (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (222.18 g/mol ).- Characteristic fragmentation patterns, including the loss of -OH, -COOH, and -SCF3 groups. |

Biological Properties and Potential Applications

Role in Drug Discovery

The trifluoromethylthio group is of significant interest in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity.[2] These properties can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] Consequently, this compound serves as a valuable building block for the synthesis of novel pharmaceutical candidates.[5]

Anti-inflammatory Activity

While specific studies on the anti-inflammatory mechanism of this compound are limited, compounds containing the trifluoromethyl moiety have been shown to exhibit potent anti-inflammatory effects.[13] A key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.

It is plausible that this compound could act as a COX inhibitor. The trifluoromethyl group has been shown to play a role in the selective inhibition of COX-2. For instance, a trifluoromethyl analogue of indomethacin was found to be a potent and selective COX-2 inhibitor.[14][15] The increased lipophilicity and steric bulk of the -SCF3 group compared to a methyl group could favor binding to the active site of COX-2.

Signaling Pathway: Cyclooxygenase (COX) and Inflammation

Caption: The role of COX enzymes in the inflammatory cascade and the potential inhibitory action of this compound.

Potential Modulation of NF-κB and MAPK Signaling Pathways

Inflammatory responses are often regulated by complex signaling networks, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[16] Some anti-inflammatory compounds exert their effects by inhibiting the activation of the NF-κB pathway.[17][18] Given the known anti-inflammatory potential of trifluoromethyl-containing compounds, it is conceivable that this compound or its derivatives could modulate this pathway.[3]

-

MAPK Pathway: The MAPK signaling cascade is another critical regulator of cellular processes, including inflammation. It consists of several parallel pathways, including the ERK, JNK, and p38 MAPK pathways, which are activated by various extracellular stimuli and lead to the production of inflammatory mediators. Inhibition of MAPK pathways is a therapeutic strategy for inflammatory diseases.

Logical Relationship: Potential Anti-inflammatory Mechanisms

Caption: Potential molecular mechanisms underlying the anti-inflammatory activity of this compound.

Further investigation is required to elucidate the precise mechanisms of action and to quantify the inhibitory potency of this compound on these key inflammatory pathways.

Conclusion

This compound is a compound with significant promise for the development of new therapeutic agents and agrochemicals. Its unique combination of a carboxylic acid functional group and a trifluoromethylthio moiety provides a versatile scaffold for chemical modification. The information presented in this guide on its physicochemical properties, plausible synthesis and purification, and potential biological activities, particularly its anti-inflammatory effects, serves as a foundational resource for researchers. Future studies should focus on the experimental validation of the proposed synthesis, detailed spectroscopic characterization, and in-depth investigation of its biological mechanisms of action, including its effects on key inflammatory signaling pathways and its inhibitory profile against cyclooxygenase enzymes. Such research will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.

References

- 1. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR [m.chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 8. famu.edu [famu.edu]

- 9. 4-(Trifluoromethyl)benzoic acid(455-24-3) 13C NMR [m.chemicalbook.com]

- 10. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. znaturforsch.com [znaturforsch.com]

- 13. researchgate.net [researchgate.net]

- 14. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The 2'-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(Trifluoromethylthio)benzoic Acid (CAS 330-17-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and applications of 4-(Trifluoromethylthio)benzoic acid. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, with its unique trifluoromethylthio group often enhancing biological activity and selectivity.[1]

Compound Identification

| Identifier | Value |

| CAS Number | 330-17-6[2] |

| Molecular Formula | C₈H₅F₃O₂S[2][3] |

| Molecular Weight | 222.18 g/mol [2][3] |

| IUPAC Name | 4-(Trifluoromethylsulfanyl)benzoic acid[4] |

| InChI Key | UMOGQQWVQUQTQA-UHFFFAOYSA-N[2][5] |

| SMILES | OC(=O)C1=CC=C(SC(F)(F)F)C=C1[3] |

| Synonyms | p-(Trifluoromethylthio)benzoic acid, 4-(Trifluoromethylsulfanyl)benzoic acid[2][5] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These values are compiled from various chemical suppliers and databases; predicted values should be confirmed experimentally.

| Property | Value | Source |

| Melting Point | 159 - 163 °C | Chem-Impex |

| 159.5 - 162.5 °C (lit.)[2] | ChemicalBook | |

| 160 - 161 °C[6] | Matrix Scientific | |

| Boiling Point | 227.6 ± 40.0 °C (Predicted)[2] | ChemicalBook |

| Density | 1.50 ± 0.1 g/cm³ (Predicted)[2] | ChemicalBook |

| pKa | 3.76 ± 0.10 (Predicted)[2] | ChemicalBook |

| Appearance | White to almost white powder to crystal[2] | Chem-Impex, ChemicalBook |

| Solubility | Soluble in Methanol[2] | ChemicalBook |

| Soluble in various organic solvents | Chem-Impex | |

| LogP | 2.9967 (Calculated)[3] | ChemScene |

| Topological Polar Surface Area (TPSA) | 37.3 Ų (Calculated)[3] | ChemScene |

| Storage Conditions | Store at 2 - 8 °C[2] | Chem-Impex, ChemicalBook |

Experimental Protocols

Detailed experimental procedures for determining key physicochemical properties are outlined below. These are generalized protocols and may require optimization for specific laboratory conditions.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid. A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C, whereas impurities can depress the melting point and broaden the range.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the sample into the sealed bottom, aiming for a sample height of 1-2 mm.[2][7]

-

Apparatus Setup: The filled capillary tube is placed into a melting point apparatus (e.g., Mel-Temp or Thiele tube). The apparatus is heated at a steady, rapid rate to quickly determine an approximate melting point.

-

Measurement: The apparatus is allowed to cool. A fresh sample is prepared and the measurement is repeated. The sample is heated rapidly until the temperature is about 15-20°C below the approximate melting point found in the first run. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[7]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2).[7] The melting point is reported as the range T1-T2. For accuracy, the determination should be repeated at least twice with fresh samples.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.

Methodology:

-

Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture, to create a solution of known concentration (e.g., 0.01 M).[8]

-

Calibration: A pH meter with a glass electrode is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate readings.[8]

-

Titration: The acid solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.[8][9]

-

Data Collection: After each addition of the base, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[8] Data points (volume of titrant vs. pH) are collected, especially around the steepest part of the titration curve.

-

Analysis: The collected data is plotted to create a titration curve (pH vs. volume of NaOH added). The equivalence point is the point of maximum slope on the curve (the inflection point). The volume of titrant at the half-equivalence point is determined. According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa of the acid.[9][10]

Qualitative Solubility Determination

Solubility tests in various aqueous solutions can indicate the presence of acidic or basic functional groups. For a carboxylic acid, specific solubility behavior is expected.

Methodology:

-

Water Test: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously.[11] Observe if the compound dissolves. Benzoic acids with more than five carbons are typically insoluble in water.[11]

-

5% NaOH Test: If insoluble in water, add 25 mg of the compound to 0.75 mL of 5% aqueous NaOH. Shake well. Carboxylic acids are acidic and will react with a strong base like NaOH to form a soluble sodium salt (sodium 4-(trifluoromethylthio)benzoate).[5][12] A positive test is the complete dissolution of the sample.

-

5% NaHCO₃ Test: To a separate sample, add 0.75 mL of 5% aqueous NaHCO₃. Shake vigorously. Strong acids, such as carboxylic acids, are acidic enough to react with the weak base sodium bicarbonate, producing carbonic acid which decomposes to release CO₂ gas (observed as effervescence) and the soluble sodium salt.[5][11] This test distinguishes strong acids from weaker acids like phenols.

-

5% HCl Test: If the compound were an unknown, a test in 5% aqueous HCl would be performed.[11] As this compound is an acid, it will be insoluble in an acidic solution. This step confirms the absence of a basic functional group (like an amine).

Applications in Research and Development

This compound is a versatile building block in several areas of chemical science:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases.[13] The trifluoromethylthio (-SCF₃) group is known to enhance biological activity, metabolic stability, and lipophilicity, making it a desirable moiety in drug design.

-

Agrochemicals: The compound is utilized in the formulation of herbicides and fungicides.[13] Its properties can improve the efficacy and stability of these agrochemical products.

-

Material Science: In polymer chemistry, it can be used as a modifier to improve the thermal and mechanical properties of plastics and other advanced materials.[13]

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] It may also cause an allergic skin reaction.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[6] Use only in a well-ventilated area or under a chemical fume hood.[6]

-

Handling: Avoid contact with skin and eyes.[6] Do not breathe dust.[7] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Recommended storage temperature is 2-8°C.[2]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[6]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[14] If on skin, wash with plenty of soap and water.[14] If inhaled, move the person to fresh air.[14] Seek medical attention if irritation persists.

References

- 1. chemimpex.com [chemimpex.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scribd.com [scribd.com]

- 4. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. www1.udel.edu [www1.udel.edu]

- 6. pennwest.edu [pennwest.edu]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. web.williams.edu [web.williams.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. byjus.com [byjus.com]

- 14. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

Structure and molecular weight of 4-(Trifluoromethylthio)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, molecular weight, and other critical properties of 4-(Trifluoromethylthio)benzoic acid. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who may be utilizing this compound as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethylthio group imparts unique electronic properties and can enhance the biological activity and selectivity of molecules.

Core Data and Physicochemical Properties

This compound, also known as 4-(trifluoromethylsulfanyl)benzoic acid, is a substituted benzoic acid derivative. Its key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₃O₂S | [1][2] |

| Molecular Weight | 222.18 g/mol | [1] |

| CAS Number | 330-17-6 | [2] |

| IUPAC Name | 4-(Trifluoromethylsulfanyl)benzoic acid | [2] |

| Melting Point | 159-163 °C | [1] |

| Appearance | White to almost white powder/crystal | [1] |

Molecular Structure

The structure of this compound consists of a benzene ring substituted with a carboxylic acid group at position 1 and a trifluoromethylthio group at position 4.

Synthesis Protocol

A common method for the synthesis of aryl trifluoromethyl thioethers is via the copper-catalyzed trifluoromethylthiolation of aryl halides. A representative experimental protocol for the synthesis of this compound from 4-iodobenzoic acid is provided below.

Reaction:

4-Iodobenzoic acid + AgSCF₃ → this compound + AgI

Materials:

-

4-Iodobenzoic acid

-

Trifluoromethylthiolating agent (e.g., silver(I) trifluoromethanethiolate, AgSCF₃)

-

Copper(I) iodide (CuI)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

-

Inert gas (e.g., Nitrogen or Argon)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry reaction flask, add 4-iodobenzoic acid, silver(I) trifluoromethanethiolate, and copper(I) iodide.

-

Evacuate the flask and backfill with an inert gas.

-

Add anhydrous DMF to the flask via syringe.

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding aqueous HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Expected Spectroscopic Data

While a comprehensive set of publicly available spectra for this compound is limited, the expected key features based on its structure are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. Due to the substitution pattern, a pair of doublets would be anticipated. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the benzene ring, the carboxylic acid carbon, and the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will likely appear as a quartet due to coupling with the fluorine atoms.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-F stretching vibrations from the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (222.18 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and the trifluoromethylthio group.

References

A Technical Guide to the Solubility of 4-(Trifluoromethylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-(Trifluoromethylthio)benzoic acid. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document summarizes the available information and presents a standardized experimental protocol for determining solubility in common laboratory solvents.

Compound Overview

This compound is a synthetic organic compound utilized as an intermediate in the creation of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring both a carboxylic acid group and a trifluoromethylthio group, suggests a nuanced solubility profile influenced by solvent polarity and pH.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 330-17-6 | [1][2][3][4][5] |

| Molecular Formula | C₈H₅F₃O₂S | [1][2][5][6] |

| Molecular Weight | 222.18 g/mol | [1][2][6] |

| Appearance | White to almost white crystalline powder | [1][6] |

| Melting Point | 159 - 163 °C | [1][2] |

Solubility Profile

Quantitative solubility data for this compound across a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for specific solvents provide insight into its general solubility behavior. The compound is noted for its enhanced reactivity and solubility in various organic solvents due to its trifluoromethylthio group.[1]

Table 2: Known Solubility of this compound

| Solvent | Solubility | Classification | References |

| Methanol | Soluble | Polar Protic Solvent | [2] |

| Organic Solvents | Generally Soluble | - | [1] |

For comparative context, the solubility of the structurally related compound, 4-(Trifluoromethyl)benzoic acid, is presented below. This compound is generally more soluble in polar organic solvents and exhibits moderate water solubility, a behavior that may provide an initial estimation for the solubility of its trifluoromethylthio analog.[7]

Table 3: Solubility of Structurally Similar Compound: 4-(Trifluoromethyl)benzoic Acid (CAS: 455-24-3)

| Solvent | Solubility | Classification | References |

| DMSO | ≥ 200 mg/mL | Polar Aprotic Solvent | [8] |

| Ethanol | Generally Soluble | Polar Protic Solvent | [7] |

| Acetone | Generally Soluble | Polar Aprotic Solvent | [7] |

| Water | Moderate | Polar Protic Solvent | [7] |

Experimental Protocol for Solubility Determination

The following is a generalized, systematic protocol for determining the solubility of a solid organic compound such as this compound. This methodology is based on standard laboratory techniques for qualitative and semi-quantitative solubility assessment.[9][10][11][12]

Objective: To determine the solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Ethanol, Methanol, Acetone, Dichloromethane, Hexane)

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Graduated cylinders or pipettes

-

Analytical balance

Procedure:

-

Initial Solvent Screening (Water): a. Weigh approximately 25 mg of this compound and place it into a small test tube.[10] b. Add 0.75 mL of deionized water to the test tube in small portions.[10] c. After each addition, cap the test tube and vortex vigorously for 60 seconds.[9] d. Visually inspect the solution. If the solid completely dissolves, the compound is classified as soluble. If it remains undissolved, it is classified as insoluble. e. If the compound is water-soluble, test the solution's pH with litmus paper to determine if it is acidic or basic.[11]

-

Aqueous Acid/Base Solubility (for water-insoluble compounds): a. If the compound is insoluble in water, prepare two new test tubes, each containing 25 mg of the compound. b. To the first tube, add 0.75 mL of 5% aqueous NaOH. To the second tube, add 0.75 mL of 5% aqueous HCl.[10][11] c. Vortex each tube vigorously for 60 seconds and observe for dissolution. d. Solubility in 5% NaOH indicates an acidic functional group.[12] e. Solubility in 5% HCl indicates a basic functional group.[11] f. A further test with 5% NaHCO₃ can be performed; solubility in this weak base suggests a strongly acidic group, such as a carboxylic acid.[10][12]

-

Organic Solvent Solubility: a. For compounds insoluble in aqueous solutions, or for general characterization, test solubility in a range of organic solvents. b. Place 25 mg of the compound into separate, labeled test tubes for each solvent to be tested (e.g., methanol, ethanol, acetone, dichloromethane, hexane). c. Add 0.75 mL of the respective solvent to each tube. d. Vortex vigorously for 60 seconds and observe for complete dissolution. e. Record the results as "soluble" or "insoluble" for each solvent.

-

Reporting: a. Compile all observations into a table, noting the solvent and the corresponding solubility classification.

Visualization of Experimental Workflow

The logical progression of the solubility testing protocol can be visualized as a flowchart. This allows researchers to follow a systematic path to classify the compound based on its solubility behavior.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 330-17-6 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. jk-sci.com [jk-sci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

A Technical Guide to the Spectroscopic Profile of 4-(Trifluoromethylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(trifluoromethylthio)benzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis of closely related analogues: 4-(trifluoromethyl)benzoic acid and 2-(trifluoromethylthio)benzoic acid. This comparative approach allows for an informed prediction of the spectral characteristics of this compound. Furthermore, detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are provided to enable researchers to perform their own analyses.

Compound Overview: this compound

This compound is a halogenated aromatic carboxylic acid. The presence of the trifluoromethylthio (-SCF₃) group at the para position significantly influences the electronic properties and reactivity of the benzoic acid core, making it a compound of interest in medicinal chemistry and materials science.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 330-17-6[1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₈H₅F₃O₂S[1][2] |

| Molecular Weight | 222.18 g/mol [1][2] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 159-163 °C[1] |

Spectroscopic Data of Analogue Compounds

The following sections detail the spectroscopic data for 4-(trifluoromethyl)benzoic acid and 2-(trifluoromethylthio)benzoic acid. This information serves as a strong basis for predicting the spectral features of this compound.

4-(Trifluoromethyl)benzoic Acid

This analogue is structurally similar, with a trifluoromethyl (-CF₃) group in place of the trifluoromethylthio (-SCF₃) group.

Table 2: ¹H NMR Data for 4-(Trifluoromethyl)benzoic Acid

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.17 | d | Aromatic (2H) |

| 7.89 | d | Aromatic (2H) |

Solvent: DMSO-d₆

Table 3: ¹³C NMR Data for 4-(Trifluoromethyl)benzoic Acid

| Chemical Shift (ppm) | Assignment |

| 166.5 | C=O |

| 134.5 | Aromatic C-CF₃ |

| 131.5 | Aromatic CH |

| 130.0 | Aromatic CH |

| 126.0 (q) | Aromatic C-COOH |

| 124.0 (q) | -CF₃ |

Solvent: Not specified

Table 4: IR Spectral Data for 4-(Trifluoromethyl)benzoic Acid

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| 1690 | C=O stretch |

| 1610 | C=C stretch (aromatic) |

| 1320 | C-F stretch |

| 1130, 1170 | C-F stretch |

Sample Preparation: KBr disc or Nujol mull

Table 5: Mass Spectrometry Data for 4-(Trifluoromethyl)benzoic Acid

| m/z | Interpretation |

| 190 | [M]⁺ (Molecular ion) |

| 173 | [M-OH]⁺ |

| 145 | [M-COOH]⁺ |

Ionization Method: Electron Ionization (EI)

2-(Trifluoromethylthio)benzoic Acid

This isomer provides insight into the spectral contribution of the -SCF₃ group.

Table 6: ¹H NMR Data for 2-(Trifluoromethylthio)benzoic Acid

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.12 | d | Aromatic (1H) |

| 7.77 | d | Aromatic (1H) |

| 7.61 (m) | m | Aromatic (1H) |

| 7.48 | t | Aromatic (1H) |

Solvent: CDCl₃

Table 7: ¹³C NMR Data for 2-(Trifluoromethylthio)benzoic Acid

| Chemical Shift (ppm) | Assignment |

| 171.45 | C=O |

| 134.13 (q) | -CF₃ |

| Aromatic carbons | (not fully assigned) |

Solvent: CDCl₃

Predicted Spectroscopic Data for this compound

Based on the data from the analogues, the following spectral characteristics are predicted for this compound.

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region (likely between 7.5 and 8.5 ppm), similar to 4-(trifluoromethyl)benzoic acid, due to the para-substitution pattern. The chemical shifts will be influenced by the electron-withdrawing nature of the -SCF₃ group. A broad singlet for the carboxylic acid proton will also be present, typically downfield (>10 ppm), unless exchanged with D₂O.

-

¹³C NMR: The spectrum will show signals for the carbonyl carbon (around 165-175 ppm), the trifluoromethyl carbon (as a quartet due to C-F coupling), and four aromatic carbons. The carbon attached to the -SCF₃ group will also likely appear as a quartet.

-

¹⁹F NMR: A single peak is expected for the three equivalent fluorine atoms of the -SCF₃ group. Its chemical shift will be characteristic of a trifluoromethyl group attached to a sulfur atom.

-

IR Spectroscopy: The spectrum will be characterized by a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), aromatic C=C stretches (1400-1600 cm⁻¹), and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).

-

Mass Spectrometry: The molecular ion peak [M]⁺ is expected at m/z 222. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH) to give a peak at m/z 205, and the loss of the carboxyl group (-COOH) to give a peak at m/z 177.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H, ¹³C, and ¹⁹F NMR:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can dissolve the sample and the acidic proton is less likely to exchange.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

For ¹⁹F NMR, a dedicated probe or a broadband probe tuned to the ¹⁹F frequency is used. A reference standard such as CFCl₃ may be used.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

Protocol using the KBr Pellet Method:

-

Sample Preparation:

-

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any residual water.

-

In an agate mortar, grind approximately 1-2 mg of the solid sample with about 100-200 mg of the dry KBr. The mixture should be ground to a very fine, homogeneous powder.

-

Transfer the powder to a pellet press.

-

-

Pellet Formation:

-

Apply pressure (typically 8-10 tons) to the powder in the press for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

-

Instrument Setup:

-

The probe is inserted into the ion source of the mass spectrometer.

-

The ion source is heated to volatilize the sample.

-

The standard electron energy for EI is 70 eV.

-

-

Data Acquisition:

-

The volatilized sample molecules are bombarded with electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound (1 x 10 g) | Reagentia [reagentia.eu]

- 5. This compound | 330-17-6 [chemicalbook.com]

- 6. This compound | 330-17-6 | TCI AMERICA [tcichemicals.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. 330-17-6 | this compound - Fluoropharm [fluoropharm.com]

- 9. amiscientific.com [amiscientific.com]

- 10. China 4-trifluomethylthio-benzoic acid 330-17-6 [chinachemnet.com]

The Trifluoromethylthio Group: A Keystone Moiety in Modern Molecular Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated functional groups has become an indispensable tool in the design of advanced materials and therapeutics. Among these, the trifluoromethylthio (-SCF3) group has emerged as a particularly powerful moiety, prized for its unique ability to modulate a molecule's physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of the -SCF3 group, detailing its fundamental properties, synthetic methodologies, and its critical role in contemporary molecular design, with a particular focus on drug discovery.

Physicochemical Properties of the Trifluoromethylthio Group

The trifluoromethylthio group imparts a unique combination of high lipophilicity and strong electron-withdrawing character, making it a valuable functional group in medicinal chemistry and materials science.[1][2] These properties can significantly enhance a molecule's membrane permeability, metabolic stability, and binding affinity to biological targets.[3][4]

Lipophilicity

The -SCF3 group is one of the most lipophilic functional groups used in drug design.[1] Lipophilicity, often quantified by the Hansch-Leo parameter (π), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The high lipophilicity of the -SCF3 group can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, thereby improving its bioavailability.[3][5]

Table 1: Comparison of Hansch-Leo Lipophilicity Parameters (π) for Common Functional Groups

| Functional Group | Chemical Formula | Hansch-Leo Parameter (π) |

| Hydrogen | -H | 0.00 |

| Methyl | -CH3 | 0.56 |

| Chloro | -Cl | 0.71 |

| Bromo | -Br | 0.86 |

| Trifluoromethyl | -CF3 | 0.88 |

| Trifluoromethylthio | -SCF3 | 1.44 |

| Phenyl | -C6H5 | 1.96 |

Note: Values are approximate and can vary slightly depending on the measurement system and the parent molecule.

Electronic Effects

The -SCF3 group is a strong electron-withdrawing group, a property quantified by Hammett substituent constants (σ). This electron-withdrawing nature can significantly influence a molecule's reactivity and its interactions with biological targets. For instance, the introduction of an -SCF3 group can lower the pKa of nearby acidic or basic functionalities, altering their ionization state at physiological pH. Furthermore, its electron-withdrawing properties can shield adjacent chemical bonds from metabolic degradation, thereby enhancing the metabolic stability of a drug candidate.[3][6]

Table 2: Hammett Substituent Constants (σ) for Common Functional Groups

| Functional Group | Chemical Formula | σ_meta_ | σ_para_ |

| Hydrogen | -H | 0.00 | 0.00 |

| Methyl | -CH3 | -0.07 | -0.17 |

| Chloro | -Cl | 0.37 | 0.23 |

| Bromo | -Br | 0.39 | 0.23 |

| Cyano | -CN | 0.56 | 0.66 |

| Nitro | -NO2 | 0.71 | 0.78 |

| Trifluoromethyl | -CF3 | 0.43 | 0.54 |

| Trifluoromethylthio | -SCF3 | 0.40 | 0.50 |

Note: Values are for substitution on a benzene ring and are sourced from various compilations.[5][7][8][9]

Synthesis of Trifluoromethylthio-Containing Compounds

The introduction of the -SCF3 group into organic molecules can be achieved through various synthetic strategies, broadly categorized as electrophilic, nucleophilic, and radical trifluoromethylthiolations. The choice of method depends on the substrate, desired regioselectivity, and functional group tolerance.

Electrophilic Trifluoromethylthiolation

Electrophilic trifluoromethylthiolation involves the reaction of a nucleophilic substrate with a reagent that serves as an "SCF3+" synthon. A variety of such reagents have been developed, with N-(trifluoromethylthio)saccharin and N-(trifluoromethylthio)phthalimide being among the most common due to their stability and ease of handling.[4][10]

This protocol describes the trifluoromethylthiolation of indole using N-(trifluoromethylthio)saccharin in 2,2,2-trifluoroethanol (TFE) without a promoter.

Materials:

-

Indole

-

N-(Trifluoromethylthio)saccharin

-

2,2,2-Trifluoroethanol (TFE)

-

Reaction vial

-

Stirring apparatus

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a reaction vial, dissolve indole (0.5 mmol) in 2,2,2-trifluoroethanol (1.5 mL).

-

Add N-(trifluoromethylthio)saccharin (0.75 mmol) to the solution.

-

Stir the reaction mixture at 40 °C for 12 hours.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

-

The residue is then purified by column chromatography on silica gel to afford the desired 3-(trifluoromethylthio)indole.[8]

Nucleophilic Trifluoromethylthiolation

Nucleophilic trifluoromethylthiolation involves the reaction of an electrophilic substrate, such as an aryl halide, with a nucleophilic "SCF3-" source. Copper(I) trifluoromethanethiolate (CuSCF3) is a commonly used reagent for this transformation.[11]

This protocol outlines the copper-mediated trifluoromethylthiolation of an aryl iodide.[11]

Materials:

-

Aryl iodide

-

Copper(I) trifluoromethanethiolate (CuSCF3)

-

N,N-Dimethylformamide (DMF)

-

Reaction tube

-

Stirring apparatus

-

Standard laboratory glassware for workup and purification

Procedure:

-

To an oven-dried reaction tube, add the aryl iodide (0.2 mmol), CuSCF3 (0.5 mmol), and copper powder (1.0 mmol).

-

Add N,N-dimethylformamide (2.5 mL) to the tube.

-

Stir the reaction mixture at 50 °C for 12 hours, then increase the temperature to 120 °C and stir for an additional 12 hours.

-

After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered.

-

The filtrate is washed with water and brine, dried over a drying agent (e.g., Na2SO4), and concentrated.

-

The crude product is purified by column chromatography to yield the corresponding aryl trifluoromethyl sulfide.

Radical Trifluoromethylthiolation

Radical trifluoromethylthiolation reactions proceed via the generation of the trifluoromethylthio radical (•SCF3), which can then react with a variety of substrates, including alkenes and alkynes. These reactions are often initiated by photoredox catalysis under mild conditions.[1]

This protocol describes the visible-light-mediated trifluoromethylthiolation of styrene using N-trifluoromethylthiosaccharin as the •SCF3 precursor.[1]

Materials:

-

Styrene

-

N-Trifluoromethylthiosaccharin

-

fac-[Ir(ppy)3] (photocatalyst)

-

Acetonitrile (CH3CN)

-

Visible light source (e.g., blue LEDs)

-

Schlenk tube or similar reaction vessel

-

Stirring apparatus

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a Schlenk tube, dissolve styrene (0.2 mmol) and N-trifluoromethylthiosaccharin (0.3 mmol) in acetonitrile (2 mL).

-

Add fac-[Ir(ppy)3] (1-5 mol%) to the solution.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Irradiate the stirred reaction mixture with a visible light source at room temperature for the specified time (e.g., 12-24 hours).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to afford the trifluoromethylthiolated product.

The Role of the Trifluoromethylthio Group in Drug Discovery: A Case Study in Kinase Inhibition

The unique properties of the -SCF3 group make it a valuable tool in the design of kinase inhibitors, a major class of therapeutic agents. The introduction of this group can enhance binding affinity to the kinase active site and improve the overall pharmacokinetic profile of the inhibitor. A relevant example is the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway, which is implicated in cancer and fibrosis.[6][12]

The TGF-β Signaling Pathway and its Inhibition

The TGF-β signaling pathway is initiated by the binding of the TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI, also known as ALK5).[5][10] This phosphorylation event activates the kinase domain of TGF-βRI, which in turn phosphorylates downstream signaling molecules called SMADs (SMAD2 and SMAD3).[13] Phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production.[14] Dysregulation of this pathway can lead to uncontrolled cell growth and tissue fibrosis.[6]

Small molecule inhibitors that target the ATP-binding site of the TGF-βRI kinase domain can effectively block the downstream signaling cascade. The incorporation of an -SCF3 group into these inhibitors can enhance their potency and selectivity.

Caption: TGF-β signaling pathway and its inhibition by an SCF3-containing small molecule.

Evaluation of Metabolic Stability

The enhanced metabolic stability conferred by the -SCF3 group is a key advantage in drug design. This stability is often assessed using in vitro assays with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

Experimental Workflow for Metabolic Stability Assay

The following diagram illustrates a typical workflow for evaluating the metabolic stability of a compound.

Caption: General workflow for an in vitro metabolic stability assay.

General Protocol for Metabolic Stability Assay in Liver Microsomes

This protocol provides a general procedure for assessing the metabolic stability of a test compound.

Materials:

-

Test compound (e.g., SCF3-containing drug candidate)

-

Pooled liver microsomes (human, rat, etc.)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with an internal standard

-

96-well plates

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer at 37 °C.

-

Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the wells.

-

Incubate the plate at 37 °C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and transfer them to another 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.

-

Centrifuge the plate to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Conclusion

The trifluoromethylthio group stands out as a uniquely valuable substituent in modern molecular design. Its potent combination of high lipophilicity and strong electron-withdrawing character provides medicinal chemists and materials scientists with a powerful tool to fine-tune molecular properties. The ability of the -SCF3 group to enhance metabolic stability, improve membrane permeability, and modulate electronic interactions has solidified its role in the development of novel pharmaceuticals and advanced materials. As synthetic methodologies for the introduction of this group continue to evolve, the applications of the trifluoromethylthio moiety are poised to expand even further, driving innovation across the chemical sciences.

References

- 1. Regulation of TGF-β receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TGF Beta Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting TGF-β signal transduction for fibrosis and cancer therapy | springermedizin.de [springermedizin.de]

- 6. researchgate.net [researchgate.net]

- 7. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Video: TGF - β Signaling Pathway [jove.com]

- 9. Mechanism of activation of the TGF-beta receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Coupling of dephosphorylation and nuclear export of Smads in TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transforming Growth Factor-β Induces Nuclear Import of Smad3 in an Importin-β1 and Ran-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TGF-β signaling: critical nexus of fibrogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethylthio Group: A Guide to Understanding its Lipophilic Nature in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become an indispensable tool in modern medicinal chemistry. Among these, the trifluoromethylthio (-SCF3) group has garnered significant attention for its profound impact on the physicochemical properties of bioactive molecules. This technical guide provides an in-depth exploration of the lipophilicity of trifluoromethylthio compounds, offering a comparative analysis with related functional groups, detailed experimental protocols for lipophilicity determination, and a visualization of its relevance in the drug development workflow.

The Defining Lipophilicity of the -SCF3 Group

The trifluoromethylthio group is recognized for its potent electron-withdrawing nature and, critically, its high lipophilicity.[1] This combination of properties can significantly enhance the metabolic stability and membrane permeability of drug candidates.[2] Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is quantitatively described by the logarithm of the partition coefficient (logP) and the Hansch lipophilicity parameter (π).[3]

The Hansch parameter, π, quantifies the contribution of a substituent to the lipophilicity of a parent molecule. A positive π value indicates that the substituent increases lipophilicity. The -SCF3 group possesses a notably high π value, signifying its strong contribution to making a molecule more fat-soluble.

Comparative Lipophilicity of Key Functional Groups

To fully appreciate the impact of the -SCF3 group, it is essential to compare its lipophilicity with other commonly employed functional groups in drug design. The following tables summarize the Hansch π parameters and experimental logP values for a series of substituted benzenes, providing a clear quantitative comparison.

Table 1: Hansch Lipophilicity Parameters (π) of Selected Substituents

| Substituent | Hansch Parameter (π) |

| -H | 0.00 |

| -SCH3 | Value not explicitly found in searches, but generally considered less lipophilic than fluorinated analogs. |

| -CF3 | 0.88[4] |

| -OCF3 | 1.04[4] |

| -SCF3 | 1.44[4] |

Table 2: Experimental logP Values of Substituted Benzenes

| Compound | Structure | logP |

| Benzene | C₆H₆ | 2.13 |

| Thioanisole | C₆H₅SCH₃ | 2.65 |

| Anisole | C₆H₅OCH₃ | 2.11 |

| Trifluoromethylbenzene | C₆H₅CF₃ | 2.84 |

| Trifluoromethoxybenzene | C₆H₅OCF₃ | 3.25 |

| Trifluoromethylthiobenzene | C₆H₅SCF₃ | Specific experimental value not found, but expected to be higher than Trifluoromethoxybenzene based on the π value. |

Note: The logP values are indicative and can vary slightly depending on the experimental conditions.

The data clearly illustrates that the trifluoromethylthio group imparts a significantly higher degree of lipophilicity compared to its methyl, trifluoromethyl, and trifluoromethoxy counterparts. This substantial increase in lipophilicity can be a powerful tool for medicinal chemists to enhance a drug candidate's ability to cross cellular membranes and the blood-brain barrier.[1]

Experimental Determination of Lipophilicity

Accurate determination of a compound's lipophilicity is crucial for understanding its pharmacokinetic profile. The two most widely accepted experimental methods are the shake-flask method and high-performance liquid chromatography (HPLC)-based methods.

The Shake-Flask Method (OECD 107)

Considered the "gold standard" for logP determination, the shake-flask method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

-

Preparation of Phases: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation. For ionizable compounds, the aqueous phase is buffered to a specific pH (typically 7.4 to mimic physiological conditions).

-

Dissolution of the Test Compound: A small, accurately weighed amount of the test compound is dissolved in either the aqueous or the n-octanol phase, depending on its solubility. The concentration should be below 0.01 M.

-

Partitioning: The two phases are combined in a vessel at a known volume ratio. The vessel is then agitated (e.g., shaken or stirred) at a constant temperature until equilibrium is reached. This can take several hours.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Analysis: The concentration of the test compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD 117)

This is an indirect method that correlates the retention time of a compound on a nonpolar stationary phase with its logP value. It is faster and requires less material than the shake-flask method.

Protocol:

-

System Setup: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer.

-

Calibration: A series of reference compounds with known logP values are injected into the HPLC system. The retention time (t_R_) and the dead time (t_0_) are measured for each reference compound. The capacity factor (k) is calculated using the formula: k = (t_R_ - t_0_) / t_0_. A calibration curve is generated by plotting the logarithm of the capacity factor (log k) against the known logP values of the reference compounds.

-

Sample Analysis: The test compound is injected into the same HPLC system under identical conditions, and its retention time is measured.

-

logP Determination: The capacity factor (k) for the test compound is calculated, and its logP value is determined from the calibration curve.

Visualizing the Role of Lipophilicity in Drug Development

The following diagrams, created using the DOT language, illustrate the significance of lipophilicity assessment in the drug discovery pipeline and its impact on a critical safety parameter, hERG channel inhibition.

This workflow highlights the central role of lipophilicity assessment during the lead optimization phase. Tuning the lipophilicity of a lead compound, often by introducing groups like -SCF3, directly influences its ADME properties, which are critical for its progression to in vivo studies and eventual candidate selection.

This diagram illustrates the logical progression from high lipophilicity to potential cardiotoxicity. Highly lipophilic compounds can more readily partition into the cell membrane, gaining access to the binding site of the hERG potassium channel. Inhibition of this channel can lead to a prolongation of the QT interval in the electrocardiogram, a known risk factor for life-threatening cardiac arrhythmias. Therefore, while the high lipophilicity of the -SCF3 group can be advantageous for membrane permeability, it also necessitates careful evaluation of a compound's potential for hERG inhibition during safety profiling.

Conclusion

The trifluoromethylthio group is a powerful substituent for modulating the lipophilicity of drug candidates. Its significantly higher Hansch parameter compared to other common functional groups makes it a valuable tool for enhancing membrane permeability and bioavailability. However, this increased lipophilicity also warrants careful consideration of potential off-target effects, such as hERG channel inhibition. A thorough understanding of the lipophilic contribution of the -SCF3 group, coupled with accurate experimental determination of logP, is essential for the rational design of safe and effective therapeutics.

References

An In-depth Technical Guide to 4-(Trifluoromethylthio)benzoic Acid: Safety, Handling, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethylthio)benzoic acid is a synthetic organofluorine compound that has garnered significant interest in the fields of pharmaceutical and agrochemical research. Its unique trifluoromethylthio (-SCF3) group imparts distinct electronic properties and enhances the metabolic stability and bioavailability of parent molecules, making it a valuable building block in the design of novel therapeutic agents and pesticides. This technical guide provides a comprehensive overview of the safety, handling, physicochemical properties, and available experimental data for this compound to support its safe and effective use in a laboratory setting.

Safety and Hazard Information

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant, affecting the skin, eyes, and respiratory system.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator for organic vapors and particulates is recommended.

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

Safe Handling Practices

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Storage Conditions

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Recommended storage temperature is between 2-8°C.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 330-17-6 | [1][2][3] |

| Molecular Formula | C₈H₅F₃O₂S | [1][2][3] |

| Molecular Weight | 222.18 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 159 - 163 °C | [1] |

| Purity | ≥ 97% (GC) | [1][3] |

Table 2: Toxicological Data

| Endpoint | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | No data available | ||

| Skin Corrosion/Irritation | Causes skin irritation | ||

| Serious Eye Damage/Irritation | Causes serious eye irritation | ||

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |

Experimental Protocols

General Synthesis Approach

A potential synthetic route to this compound could involve the reaction of a 4-halobenzoic acid derivative with a trifluoromethylthiolating agent. For instance, the reaction of 4-bromobenzoic acid with a source of the trifluoromethylthio group, such as trifluoromethylthiol silver(I) (AgSCF₃), in a suitable solvent and under appropriate reaction conditions could yield the desired product.

Note: This is a generalized suggestion and would require optimization of reaction conditions, including solvent, temperature, and reaction time.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful purification.

General Recrystallization Protocol:

-

Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For benzoic acid derivatives, common solvents for recrystallization include water, ethanol, or a mixture of solvents.

-

Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. The desired compound should crystallize out of the solution. Cooling in an ice bath can further increase the yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

General Laboratory Safety Workflow

Caption: Workflow for safe handling of this compound.

First Aid Response Logic

Caption: Decision tree for first aid response to exposure.

Hypothetical Inflammatory Signaling Modulation

While specific signaling pathways modulated by this compound have not been detailed in the available literature, many benzoic acid derivatives are known to interact with inflammatory pathways. The following diagram illustrates a hypothetical mechanism of action where a benzoic acid derivative could inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway.

Conclusion

This compound is a valuable research chemical with significant potential in drug discovery and development. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential to minimize risks. While detailed experimental and toxicological data are limited, this guide provides a foundational understanding of the compound's properties and safe handling practices to support its use in a research environment. Further investigation into its biological activity and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

Reactivity and stability of the trifluoromethylthio functional group

An In-depth Technical Guide on the Reactivity and Stability of the Trifluoromethylthio Functional Group

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethylthio (SCF3) functional group has emerged as a critical component in modern medicinal and agricultural chemistry. Its unique electronic and physicochemical properties, including high lipophilicity and potent electron-withdrawing nature, significantly influence a molecule's metabolic stability, membrane permeability, and overall bioactivity.[1][2][3] This technical guide provides a comprehensive overview of the reactivity and stability of the SCF3 group, complete with quantitative data, detailed experimental protocols, and visualizations to support researchers and professionals in drug development and other scientific endeavors.

Core Physicochemical Properties

The trifluoromethylthio group imparts distinct properties to organic molecules, making it a valuable tool in molecular design.[2] It is one of the most lipophilic functional groups, a property quantified by the Hansch lipophilicity parameter.[3][4][5][6][7] This high lipophilicity can enhance the ability of a drug candidate to cross cellular membranes, thereby improving its bioavailability.[2][8][9]

Furthermore, the strong electron-withdrawing nature of the SCF3 group contributes to increased metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[8][9][10] This property can lead to a longer half-life of a drug in the body, reducing the required dosage and frequency of administration.

| Property | Quantitative Value/Description | Significance in Drug Development |

| Lipophilicity (Hansch Parameter, π) | 1.44[3][4][5][6][7] | Enhances membrane permeability and bioavailability.[2][8][9] |

| Electronic Effect | Strong electron-withdrawing group.[1][3][10][11] | Increases metabolic stability by protecting adjacent bonds from enzymatic degradation.[8][9][10] |